3-Fluoro-2-methoxy-5-nitropyridine
Description
3-Fluoro-2-methoxy-5-nitropyridine is a heterocyclic aromatic compound featuring a pyridine core substituted with fluorine (position 3), methoxy (position 2), and nitro (position 5) groups. These substituents impart distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The fluorine atom enhances electronegativity and metabolic stability, while the nitro group serves as an electron-withdrawing moiety, directing reactivity in substitution reactions. The methoxy group contributes to solubility and steric hindrance, influencing both synthetic pathways and biological interactions .
Properties
IUPAC Name |
3-fluoro-2-methoxy-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O3/c1-12-6-5(7)2-4(3-8-6)9(10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNDIYBLZYOOQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743178 | |
| Record name | 3-Fluoro-2-methoxy-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279814-95-7 | |
| Record name | 3-Fluoro-2-methoxy-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methoxy-5-nitropyridine typically involves the fluorination of pyridine derivatives. One common method is the diazotization of 2-amino-5-nitropyridine followed by fluorination using hydrofluoric acid. Another approach involves the decomposition of fluoborates or fluosilicates to introduce the fluorine atom .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs large-scale fluorination techniques using reagents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C). These methods yield a mixture of fluorinated products, which can be separated and purified .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methoxy-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, such as amines or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol or aqueous methanol can be used to replace the fluorine atom.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: 2-Methoxy-5-nitropyridine derivatives.
Reduction: 3-Fluoro-2-methoxy-5-aminopyridine.
Oxidation: 3-Fluoro-2-formyl-5-nitropyridine.
Scientific Research Applications
3-Fluoro-2-methoxy-5-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled imaging agent due to the presence of the fluorine atom.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methoxy-5-nitropyridine depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes by forming strong hydrogen bonds or electrostatic interactions. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key pyridine derivatives with structural similarities are compared below:
Electronic Effects :
- The methoxy group in this compound (electron-donating) contrasts with methyl (electron-neutral) in 6-Fluoro-2-methyl-3-nitropyridine, altering resonance stabilization and directing substituents in reactions .
- Nitro groups at positions 5 (target compound) vs. 3 (6-Fluoro-2-methyl-3-nitropyridine) influence aromatic ring polarization, affecting regioselectivity in Suzuki-Miyaura couplings .
Reactivity and Stability
- Nitro Group Position : Nitro at position 5 (target compound) reduces steric clash compared to nitro at position 3 (6-Fluoro-2-methyl-3-nitropyridine), enhancing stability in polar solvents .
- Fluorine vs. Methoxy : Fluorine’s electronegativity increases oxidative stability compared to hydroxyl analogs (e.g., 2-Fluoro-5-hydroxypyridine), which are prone to hydrogen bonding and degradation .
- Methoxy vs. Methyl : The methoxy group in the target compound improves solubility in protic solvents compared to 2-Fluoro-3-methyl-5-nitropyridine, which is more lipophilic due to its methyl group .
Research Findings and Limitations
- Synthetic Challenges : The steric hindrance of the methoxy group in this compound complicates nucleophilic aromatic substitution compared to 3-Fluoro-2-nitropyridine .
- Biological Activity: Fluorine at position 3 in the target compound improves metabolic stability over non-fluorinated analogs, as seen in preclinical studies .
Biological Activity
3-Fluoro-2-methoxy-5-nitropyridine is a fluorinated derivative of pyridine, notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and neurological disorders. This article reviews the biological activity of this compound, synthesizing data from recent research findings and case studies.
This compound has the following chemical structure:
- Chemical Formula : CHFNO
- CAS Number : 1279814-95-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays against several cancer cell lines have shown promising results:
| Cell Line | IC (µM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 13.73 ± 2.32 | |
| A549 (Lung Cancer) | 6.6 ± 0.6 | |
| HepG2 (Liver Cancer) | 0.56 ± 0.01 |
The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased cell population in S-phase or G2-phase during treatment.
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. Research indicates that it may inhibit neuroinflammation and modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Studies
- Case Study on Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines, revealing a dose-dependent inhibition of cell proliferation. The most potent effects were observed in HepG2 cells, with an IC value significantly lower than that of standard chemotherapeutics like Etoposide and Doxorubicin .
- Neuroinflammation Model : In a model of neuroinflammation, the compound demonstrated a reduction in pro-inflammatory cytokines and an increase in neuronal survival rates, suggesting potential use in treating conditions characterized by neuroinflammation .
Synthesis and Derivatives
The synthesis of this compound typically involves nucleophilic substitution reactions where fluorine is introduced at the meta position relative to the nitro group. Variations in substitution patterns can lead to derivatives with enhanced or altered biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
